L-Serine-15N
Description
Overview of L-Serine's Pivotal Metabolic Roles
L-serine, while classified as a nutritionally non-essential amino acid, holds a central and indispensable position in cellular metabolism, acting as a critical precursor and intermediate in a wide array of biosynthetic pathways. mdpi.comnih.govnhri.org.tw Its metabolic significance extends far beyond its role as a simple building block for proteins. mdpi.com
One of L-serine's most crucial functions is its role in one-carbon metabolism. mdpi.comannualreviews.org It is the primary source of one-carbon units, which are essential for the synthesis of purine (B94841) nucleotides (the building blocks of DNA and RNA) and deoxythymidine monophosphate. nih.gov Through the folate cycle, L-serine donates a carbon group, a process vital for cell proliferation and growth. nih.govannualreviews.org
Furthermore, L-serine is a direct precursor for the synthesis of several other key biomolecules. nhri.org.twfrontiersin.org It can be reversibly converted to glycine (B1666218), another amino acid with significant metabolic roles. mdpi.combasicmedicalkey.com L-serine is also essential for the synthesis of the sulfur-containing amino acid cysteine, via the transsulfuration pathway. mdpi.comfrontiersin.org Beyond amino acids, L-serine provides the backbone for the synthesis of complex lipids, including phosphatidylserine (B164497) and sphingolipids, which are critical components of cell membranes and are involved in cell signaling. mdpi.comfrontiersin.org In the central nervous system, L-serine is a precursor to D-serine, a key signaling molecule that activates NMDA receptors. mdpi.comnhri.org.tw
The carbon skeleton of L-serine can also be directed towards energy metabolism. It is a glucogenic amino acid, meaning it can be converted into pyruvate (B1213749) or 3-phosphoglycerate (B1209933), intermediates that can be used to produce glucose through gluconeogenesis or be oxidized in the citric acid cycle to generate ATP. mdpi.combasicmedicalkey.com This metabolic flexibility underscores L-serine's importance in maintaining cellular homeostasis. annualreviews.org
Interactive Data Table: Key Metabolic Fates of L-Serine
| Metabolic Pathway | Key Product(s) | Primary Function(s) | Citation(s) |
| Protein Synthesis | Proteins | Structural components, enzymes, signaling molecules | mdpi.com |
| One-Carbon Metabolism | One-carbon units (via Folate Cycle) | Synthesis of purines, thymidine, and other biomolecules | nih.govannualreviews.orgfrontiersin.org |
| Glycine Synthesis | Glycine | Precursor for proteins, glutathione (B108866), and purines | mdpi.combasicmedicalkey.com |
| Cysteine Synthesis | Cysteine | Component of proteins and the antioxidant glutathione | mdpi.comfrontiersin.org |
| Lipid Synthesis | Phosphatidylserine, Sphingolipids | Cell membrane structure, cell signaling | mdpi.comfrontiersin.org |
| Gluconeogenesis | Pyruvate, 3-Phosphoglycerate | Glucose production, energy metabolism | mdpi.combasicmedicalkey.com |
| Neurotransmitter Synthesis | D-Serine | Neuromodulator, activates NMDA receptors | mdpi.comnhri.org.tw |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-GZPBOPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318039 | |
| Record name | L-Serine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-32-9 | |
| Record name | L-Serine-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Serine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 15n Enriched L Serine
Enzymatic Synthesis Approaches
The enzymatic synthesis of ¹⁵N-labeled L-serine offers a highly specific and efficient route, yielding the desired L-isomer with high purity. This method typically involves the use of specific enzymes to catalyze the formation of L-serine from a corresponding α-keto acid precursor and a ¹⁵N-labeled nitrogen source.
Stereospecific Enzymatic Production of ¹⁵N-Labeled L-Amino Acids
A well-established method for producing ¹⁵N-labeled L-amino acids, including L-serine, utilizes the stereospecificity of NAD-dependent amino acid dehydrogenases. researchgate.netnih.govresearchgate.net These enzymes catalyze the reductive amination of α-keto acids to their corresponding L-amino acids. researchgate.netmdpi.com For the synthesis of L-serine, a suitable enzymatic system is employed where the enzyme facilitates the specific transfer of a ¹⁵N-amino group to the α-keto acid precursor of serine. researchgate.netresearchgate.net This enzymatic approach ensures the production of the biologically relevant L-isomer.
Another key enzyme in the synthesis of labeled serine is serine hydroxymethyltransferase. This enzyme can be used to produce L-[1,2-¹³C₂, ¹⁵N]Serine from [1,2-¹³C₂, ¹⁵N]glycine on a gram scale, demonstrating the versatility of enzymatic methods for producing multi-labeled isotopomers. nih.gov The progress of this reaction can be monitored using ¹³C-NMR spectroscopy. nih.gov
Role of ¹⁵N-Ammonium Chloride as the Isotopic Nitrogen Source
The primary source for the ¹⁵N isotope in these enzymatic reactions is typically ¹⁵N-ammonium chloride ((¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl). researchgate.netresearchgate.netmedchemexpress.com This compound, with a high isotopic enrichment of up to 99 atom %, serves as the donor of the labeled amino group. researchgate.netnih.govresearchgate.net The use of ¹⁵N-ammonium chloride is a cost-effective and efficient way to introduce the nitrogen isotope into the target amino acid. researchgate.netd-nb.inforesearchgate.net The final ¹⁵N isotopic abundance in the L-serine product directly reflects the enrichment of the ¹⁵N-ammonium chloride used. researchgate.net In some systems, ¹⁵N-nitrite (¹⁵NO₂) can also be used as the nitrogen source for the synthesis of ¹⁵N-amino acids. researchgate.net
A critical component of this enzymatic process is the regeneration of the NADH cofactor, which is consumed during the reductive amination. researchgate.net A common and efficient system for NADH regeneration involves coupling the primary reaction with the oxidation of glucose, catalyzed by glucose dehydrogenase (GlcDH). researchgate.netresearchgate.net This coupled system ensures the continuous supply of NADH, driving the synthesis of the ¹⁵N-labeled amino acid to completion. researchgate.net
Practical Scale-Up and Yield Optimization for Research-Grade Materials
Enzymatic synthesis methods have been successfully scaled up to produce gram quantities of ¹⁵N-labeled L-amino acids, making them suitable for research purposes. nih.gov These reactions are often straightforward to perform and can achieve high yields of the desired L-amino acid. nih.govresearchgate.net For instance, a typical synthesis might involve dissolving glucose, the α-keto acid sodium salt, and ¹⁵N-ammonium chloride in water at a controlled pH and temperature, followed by the addition of the necessary enzymes. researchgate.net The resulting ¹⁵N-labeled L-amino acid can then be isolated and purified, with its structure and isotopic enrichment confirmed by techniques such as mass spectrometry and gas chromatography-mass spectrometry (GC/MS). researchgate.netresearchgate.net
| Parameter | Details | Source(s) |
| Enzymes | NAD-dependent amino acid dehydrogenases (e.g., alanine (B10760859) dehydrogenase, leucine (B10760876) dehydrogenase, glutamate (B1630785) dehydrogenase), Serine hydroxymethyltransferase | researchgate.netnih.govnih.gov |
| ¹⁵N Source | ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) or ¹⁵N-Ammonium Sulfate ((¹⁵NH₄)₂SO₄) with ~99 at. % ¹⁵N | researchgate.netnih.govresearchgate.net |
| Cofactor Regeneration | Glucose/Glucose Dehydrogenase (GlcDH) system for NADH regeneration | researchgate.netresearchgate.netresearchgate.net |
| Scale | Synthetically useful scale of 1-10 grams | nih.gov |
| Yield | High yields of L-amino acids | nih.govresearchgate.net |
| Purity Analysis | Mass spectrometry, Gas chromatography-mass spectrometry (GC/MS) | researchgate.netresearchgate.net |
Microbial Fermentation Techniques for Isotopic Enrichment
Microbial fermentation presents an alternative and powerful approach for producing ¹⁵N-enriched L-serine. This method leverages the metabolic pathways of microorganisms to incorporate the stable isotope from the growth medium into their cellular components, including amino acids. d-nb.infosilantes.com
Commonly used microorganisms for this purpose include Escherichia coli and yeast, which are grown in specialized, isotope-enriched growth media. silantes.com These media contain ¹⁵N-labeled substrates, such as ¹⁵N-ammonium chloride, as the primary nitrogen source. d-nb.infosilantes.com The microorganisms are cultured under controlled conditions to maximize cell growth and the efficient uptake of the labeled nutrients. silantes.com
As the microorganisms metabolize the ¹⁵N-labeled substrates, the isotope is incorporated into various cellular building blocks, including amino acids like L-serine. silantes.com The labeled proteins synthesized by the microorganisms can then be harvested and hydrolyzed to release the constituent ¹⁵N-labeled amino acids. d-nb.inforesearchgate.net This approach allows for the production of a mixture of ¹⁵N-labeled amino acids, which can then be separated and purified. d-nb.info
Certain strains of microorganisms are particularly advantageous for this process. For example, the microalga Chlamydomonas reinhardtii strain CC503, which can only utilize ammonia (B1221849) as a nitrogen source, is effective for producing highly enriched ¹⁵N-labeled amino acids, as it prevents isotopic dilution from other nitrogen sources. d-nb.inforesearchgate.net Similarly, specially developed mutants of Corynebacterium glutamicum or Escherichia coli can be used for the targeted production of specific amino acids. d-nb.info However, a challenge with some microbial systems is the potential for metabolic scrambling, where the isotope is transferred from the intended amino acid to others, which can complicate the purification and analysis of the final product. acs.org
| Factor | Description | Source(s) |
| Microorganisms | Escherichia coli, Yeast, Chlamydomonas reinhardtii CC503, Corynebacterium glutamicum | d-nb.infosilantes.com |
| ¹⁵N Source | ¹⁵N-Ammonium Chloride in growth media | d-nb.infosilantes.com |
| Process | Microorganisms are cultured in ¹⁵N-enriched media. They metabolize the labeled source, incorporating ¹⁵N into amino acids. The labeled proteins are then harvested and hydrolyzed. | d-nb.infosilantes.com |
| Advantages | Can produce a variety of labeled amino acids. Specific strains can be used for high enrichment and targeted production. | d-nb.inforesearchgate.net |
| Challenges | Potential for metabolic scrambling of the isotope. | acs.org |
Advanced Analytical Techniques in L Serine 15n Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The introduction of the ¹⁵N isotope into L-serine provides a unique nuclear spin probe that is invaluable for a variety of NMR experiments. The low natural abundance of ¹⁵N (0.37%) means that its incorporation creates a distinct signal against a quiet background, significantly enhancing the resolution and simplifying complex spectra of large biomolecules. nih.govchemie-brunschwig.ch
Biomolecular NMR for Probing Structure, Dynamics, and Binding of Macromolecules
L-Serine-¹⁵N is frequently utilized in biomolecular NMR studies to investigate the three-dimensional structure, conformational dynamics, and intermolecular interactions of proteins and other macromolecules. isotope.comisotope.comisotope.com By selectively labeling serine residues with ¹⁵N, researchers can overcome the spectral overlap that often complicates the NMR spectra of large proteins. nih.gov This isotopic enrichment enables the use of heteronuclear NMR experiments, which correlate the ¹⁵N nucleus with neighboring protons, to assign specific signals to individual serine residues within the protein sequence. nih.govchemie-brunschwig.ch
Once resonances are assigned, a wealth of information becomes accessible. For instance, chemical shift perturbations of the ¹⁵N-serine signals upon the addition of a ligand can pinpoint the binding site on the protein. acs.org Furthermore, NMR relaxation experiments on ¹⁵N-labeled proteins provide detailed insights into the dynamics of the protein backbone and side chains across a wide range of timescales, from picoseconds to seconds. d-nb.infonih.gov This is crucial for understanding how protein flexibility and conformational changes relate to biological function. d-nb.info
A notable application is in the study of intrinsically disordered proteins (IDPs), which lack a stable tertiary structure. The inherent flexibility of IDPs often leads to poor signal dispersion in conventional proton NMR spectra. However, ¹⁵N-detected experiments can leverage the slower relaxation and larger chemical shift dispersion of the nitrogen nucleus to provide enhanced resolution and enable resonance assignment, as demonstrated in studies of the transcription factor NFAT. pnas.org
Table 1: Applications of L-Serine-¹⁵N in Biomolecular NMR
| Research Area | Technique | Information Gained |
| Protein Structure | Heteronuclear Single Quantum Coherence (HSQC) | Resonance assignment, mapping of binding sites. acs.orgoregonstate.edu |
| Protein Dynamics | ¹⁵N Relaxation (R₁, R₂, NOE) | Backbone and side-chain flexibility, conformational exchange. d-nb.infonih.gov |
| Protein-Ligand Interactions | Chemical Shift Perturbation | Identification of binding interfaces and affinity determination. acs.org |
| Intrinsically Disordered Proteins | ¹⁵N-detected Experiments | Enhanced resolution for resonance assignment and structural characterization. pnas.org |
Analysis of ¹⁵N Chemical Shift Anisotropy and Relaxation Data in Proteins
The ¹⁵N chemical shift is not a single value but rather a tensor, meaning it has a magnitude and an orientation within the molecule, a property known as chemical shift anisotropy (CSA). illinois.edunih.gov The ¹⁵N CSA is highly sensitive to the local electronic environment and, therefore, to the secondary structure of the protein. nih.gov For example, the average ¹⁵N CSA values differ significantly for residues in helical, sheet, and turn conformations. nih.gov
By incorporating L-Serine-¹⁵N into a protein, researchers can measure the CSA for specific serine residues. This information is critical for refining protein structures and understanding their dynamics. illinois.edunih.gov NMR relaxation data, specifically the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear Overhauser effect (NOE), are influenced by the ¹⁵N CSA. bibliotekanauki.plncbs.res.in Analyzing these relaxation parameters using theoretical frameworks like the model-free formalism allows for the determination of motional parameters, such as the order parameter (S²), which quantifies the degree of spatial restriction of the N-H bond vector. ncbs.res.innih.gov
These analyses have been applied to various proteins to characterize internal motions. For instance, studies on protein inhibitors have used ¹⁵N relaxation data to compare the dynamics of the intact and cleaved forms of the inhibitors, providing insights into the mechanism of action. nih.gov
Investigation of Molecular Structures and Dynamics via ¹⁵N NMR
The application of ¹⁵N NMR spectroscopy, facilitated by the use of L-Serine-¹⁵N, extends to a broad range of investigations into molecular structure and dynamics. researchgate.net The ability to introduce an NMR-active nucleus at specific sites within a protein without significantly altering its structure is a key advantage. nih.govchemie-brunschwig.ch
For larger proteins, where spectral crowding and rapid signal decay are significant challenges, isotopic labeling with ¹⁵N, often in combination with deuteration, is essential. nih.govckisotopes.com This approach reduces the number of proton signals and sharpens the remaining ones, making it possible to study proteins that would otherwise be intractable by NMR. ckisotopes.com
Furthermore, ¹⁵N NMR is a powerful tool for studying dynamic processes such as conformational changes that are critical for protein function. d-nb.inforesearchmap.jp Relaxation dispersion experiments, for example, can detect and characterize conformational exchange processes occurring on the microsecond to millisecond timescale, which are often associated with enzyme catalysis and ligand binding. researchmap.jp The ability to monitor individual serine residues through their ¹⁵N label provides site-specific information about these functionally important motions.
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry has emerged as an indispensable tool in proteomics, and the use of stable isotopes like ¹⁵N, incorporated via L-Serine-¹⁵N, greatly enhances its quantitative capabilities. liverpool.ac.ukpitt.edu
High-Resolution Mass Spectrometry for Quantification of Isotopic Enrichment
High-resolution mass spectrometry, particularly techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry, can accurately measure the mass-to-charge ratio of peptides, allowing for the precise quantification of isotopic enrichment. pitt.eduacs.org When a protein is labeled with L-Serine-¹⁵N, the peptides derived from this protein will exhibit a mass shift corresponding to the number of incorporated ¹⁵N atoms. liverpool.ac.uk
By comparing the mass spectra of labeled and unlabeled peptides, researchers can determine the efficiency of ¹⁵N incorporation. pitt.eduresearchgate.net This is crucial for metabolic labeling experiments where the goal is to quantify protein turnover or metabolic flux. medchemexpress.com A computational method has been developed that predicts the isotopic distributions for a range of ¹⁵N enrichments and compares them to the experimentally measured distributions from high-resolution mass spectra of peptides to accurately determine the level of enrichment. pitt.edu This approach can be automated to calculate the isotopic enrichment for thousands of peptides in a single experiment. pitt.edu
Table 2: Isotopic Enrichment Quantification using High-Resolution MS
| Technique | Application | Key Advantage |
| FT-ICR MS | Accurate measurement of ¹⁵N enrichment in peptides. pitt.edu | High mass accuracy and resolution for resolving isotopic fine structure. acs.org |
| Orbitrap MS | Quantitative proteomics, metabolic flux analysis. nih.govosti.gov | High sensitivity and fast scanning speeds suitable for complex samples. researchgate.net |
| GC/MS | Validation of ¹⁵N enrichment in amino acids. pitt.edunih.gov | Provides complementary data on the enrichment of individual amino acids. |
Quantitative Metabolomics and Proteomics Using Stable Isotope Labeled L-Serine Standards
Chromatographic Separations in Conjunction with Isotopic Analysis
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool that is often coupled with mass spectrometry (LC-MS) for the analysis of L-Serine-¹⁵N and its derivatives. HPLC separates complex mixtures of molecules, allowing for the isolation and subsequent isotopic analysis of specific compounds. ckisotopes.com
Application of HPLC for Separation and Characterization of Serine-Containing Complexes
HPLC is routinely used to separate amino acids, including serine, from complex biological matrices before mass spectrometric analysis. nih.govsielc.com This separation is crucial for reducing ion suppression and improving the accuracy of isotopic quantification. Various HPLC methods have been developed, including reversed-phase chromatography, often with pre-column derivatization to enhance retention and detection. frontiersin.org For instance, the AccQ•Tag method, which involves derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, has been successfully combined with UPLC-MS to achieve robust and sensitive quantification of ¹⁵N isotopologue enrichment in amino acids. nih.gov
Furthermore, HPLC is instrumental in the separation of chiral molecules. Chiral ligand exchange chromatography has been employed for the enantiomeric separation of underivatized amino acids. scielo.br In one method, enantiomeric mixtures of serine were resolved using a mobile phase containing a chiral ligand (like L-proline) and copper (II) acetate, which form transient diastereomeric complexes with the D- and L-amino acids, allowing for their separation on a reversed-phase column. scielo.br
A semi-preparative HPLC method has also been developed to purify amino acids from complex samples for high-precision offline isotopic analysis by Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS). ucsc.edu This approach demonstrates the power of HPLC in isolating specific compounds for detailed isotopic characterization.
The table below summarizes HPLC conditions used for the separation of serine and related compounds in different research contexts.
| HPLC Column Type | Mobile Phase Components | Detection Method | Application | Reference |
| Primesep 100 (Mixed-Mode) | Acetonitrile, Water, Trifluoroacetic Acid (TFA) | Evaporative Light Scattering (ELSD), MS | Separation of underivatized amino acids | sielc.com |
| Reversed-Phase | Water/Methanol with L-proline and Cu(CH₃COO)₂ | UV | Chiral separation of serine enantiomers | scielo.br |
| AccQ•Tag Ultra (UPLC) | Proprietary (AccQ•Tag Eluents) | Photodiode Array (PDA), ESI-MS | Quantification of ¹⁵N-labeled amino acids | nih.gov |
| Primesep A (Semi-preparative) | Acetonitrile, Water, Formic Acid | --- (Fraction collection for EA-IRMS) | Purification of amino acids for isotopic analysis | ucsc.edu |
L Serine 15n in Metabolic Flux Analysis and Pathway Elucidation
Serine-Dependent One-Carbon Metabolism Dynamics
One-carbon metabolism is a crucial network of reactions that provides single-carbon units for the biosynthesis of essential biomolecules. L-serine is a major donor of these one-carbon units. The use of L-Serine-15N allows for the precise tracing of the nitrogen's fate as the serine molecule is catabolized, offering a window into the dynamics of this fundamental metabolic network.
Contribution to the Folate/Methionine Cycle and Homocysteine Remethylation
This compound is instrumental in elucidating the intricate connections between serine metabolism, the folate cycle, and the methionine cycle. L-serine donates a one-carbon unit to tetrahydrofolate (THF), converting it to 5,10-methylenetetrahydrofolate and producing glycine (B1666218) in the process. mdpi.com This one-carbon unit can then be used for the remethylation of homocysteine to form methionine, a critical step in the methionine cycle. mdpi.compractical-haemostasis.com
Studies utilizing isotopic tracers have demonstrated that serine is a primary source of the one-carbon units required for homocysteine remethylation. portlandpress.comnih.gov For instance, in human intestinal epithelial Caco-2 cells, it was found that under folate-sufficient conditions, nearly all one-carbon units for homocysteine remethylation originated from the third carbon of serine. nih.gov When these cells were deprived of folate, homocysteine remethylation was significantly reduced, highlighting the dependency of this pathway on serine-derived one-carbon units. nih.gov The depletion of serine can impair the folate cycle's activity, leading to an accumulation of homocysteine, a risk factor for various diseases. plos.org
| Metabolic Pathway | Key Role of L-Serine | Impact of Serine Availability |
| Folate Cycle | Primary donor of one-carbon units to tetrahydrofolate (THF). mdpi.com | Depletion can impair the entire cycle. plos.org |
| Methionine Cycle | Provides methyl groups for the remethylation of homocysteine to methionine. mdpi.comportlandpress.com | Insufficient serine can lead to elevated homocysteine levels. plos.org |
| Homocysteine Remethylation | Serine-derived one-carbon units are essential for this conversion. nih.gov | Folate deprivation reduces the contribution of serine to remethylation. nih.gov |
Role in De Novo Purine (B94841) Synthesis and ATP Generation
The one-carbon units derived from serine are also fundamental for the de novo synthesis of purines, the building blocks of DNA and RNA, as well as the energy currency molecule, adenosine (B11128) triphosphate (ATP). portlandpress.commdpi.com The purine ring is assembled from several precursors, including amino acids and formyl-THF, which carries the one-carbon unit from serine. mdpi.com
By using this compound, researchers can trace the incorporation of serine's nitrogen into the purine backbone. While the carbon from serine is incorporated into the purine ring, studies have also investigated the contribution of serine to the de novo synthesis of ATP. nih.gov This process is critical for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. oup.com Engineered enzymatic systems have been developed to synthesize isotopically labeled purine nucleotides like ATP and GTP from precursors including labeled serine, demonstrating the direct pathway from serine to these vital molecules. nih.govacs.org
Interconnections with DNA and RNA Methylation Processes
The methionine cycle, fueled by serine-derived one-carbon units, produces S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA and RNA. mdpi.com These epigenetic modifications are crucial for regulating gene expression and maintaining cellular identity.
Interestingly, while serine metabolism is clearly linked to the production of SAM, the direct contribution of serine's one-carbon units to DNA and RNA methylation under normal conditions can be complex. Some studies have shown that while serine depletion can impede the transfer of methyl groups from methionine to DNA and RNA, labeled serine did not appear to contribute one-carbon units directly to this process in certain cancer cell lines when methionine was available. nih.govresearchgate.net Instead, serine metabolism was found to support the methionine cycle through the de novo synthesis of ATP, which is required for the conversion of methionine to SAM. nih.gov This highlights a nuanced regulatory link where serine availability influences methylation processes indirectly by affecting the energy status of the cell and the levels of the methyl donor, SAM. nih.govnih.gov
Amino Acid Interconversion and Biosynthesis
This compound is a valuable tool for studying the metabolic fate of serine as it is converted into other crucial amino acids. These pathways are central to cellular metabolism, providing the necessary building blocks for proteins and other essential biomolecules.
Tracing L-Serine to Glycine Interconversion Pathways
The interconversion of L-serine and glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is dependent on tetrahydrofolate. portlandpress.com This reaction is a cornerstone of one-carbon metabolism. Using this compound allows for the direct tracking of the nitrogen atom as serine is converted to glycine.
Studies in various organisms and cell types have utilized isotopically labeled serine to quantify the flux through this pathway. For example, research in roosters using labeled glycine demonstrated significant conversion to serine, indicating a substantial metabolic flux between these two amino acids. tandfonline.com More recent studies using L-Serine-13C,15N in mice have been able to measure the conversion of serine to glycine in different tissues, such as the brain and liver, providing insights into tissue-specific amino acid metabolism. pnas.org This interconversion is critical not only for balancing the cellular pools of serine and glycine but also for generating one-carbon units for other metabolic processes. acs.org
| Organism/Cell Type | Tracer Used | Observation | Reference |
| Rooster | 2-14C Glycine | Significant conversion of glycine to serine was observed in the liver. | tandfonline.com |
| Mice | L-Serine-13C1,15N | Measured the ratio of Glycine-13C1,15N to Serine-13C1,15N to assess interconversion in the brain. | pnas.org |
| E. coli | 15N | Used 15N isotope labeling to study a synthetic reductive glycine pathway involving serine. | acs.org |
L-Serine as a Precursor for Cysteine and Glutathione (B108866) Synthesis
L-serine is the backbone for the synthesis of L-cysteine. In the transsulfuration pathway, homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine. practical-haemostasis.com Cysteine is a critical amino acid for protein synthesis and is a key component of the major intracellular antioxidant, glutathione. nih.govasm.org
By using this compound, often in combination with sulfur isotopes like 34S, researchers can trace the entire pathway from serine to cysteine and subsequently to glutathione. nih.gov This allows for the quantification of de novo glutathione synthesis. For example, studies in neuronal cells using L-15N2-glutamine as a tracer showed 15N enrichment in serine, which could then be traced to glutathione, demonstrating the flow of nitrogen through these interconnected pathways. acs.org Such analyses are crucial for understanding how cells maintain redox balance and respond to oxidative stress, as glutathione plays a central role in these processes. nih.govasm.org The synthesis of cysteine from serine is vital, as cysteine is often the rate-limiting precursor for glutathione synthesis. nih.gov
De Novo Synthesis of L-Serine from Glycolytic Intermediates (e.g., 3-Phosphoglyceric Acid)
The de novo synthesis of L-serine is a fundamental metabolic route, branching off from glycolysis. This process, often referred to as the phosphorylated pathway, converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into L-serine through a sequence of three enzymatic reactions. nih.govnih.govresearchgate.net The pathway begins with the oxidation of 3-PG to 3-phosphohydroxypyruvate, a reaction catalyzed by the rate-limiting enzyme 3-phosphoglycerate dehydrogenase (PHGDH). nhri.org.twresearchgate.net Subsequently, phosphoserine aminotransferase (PSAT) catalyzes the transamination of 3-phosphohydroxypyruvate to produce 3-phosphoserine. researchgate.netresearchgate.net In the final, irreversible step, phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to yield L-serine. nih.govresearchgate.net
Stable isotope tracers are instrumental in quantifying the activity of this pathway. By supplying cells with a labeled precursor like 13C-glucose, researchers can measure the rate of labeled carbon incorporation into serine, thereby determining the metabolic flux through the de novo synthesis pathway. biorxiv.org Studies have shown that under certain conditions, such as resistance to specific cancer therapies, the rate of serine synthesis from glucose can significantly increase. biorxiv.org For instance, research on sunitinib-resistant renal cell carcinoma cells demonstrated a notable rise in the serine/3PG ratio and an increased rate of serine synthesis traced from [13C6]-glucose. biorxiv.org This highlights the pathway's dynamic regulation in response to cellular stress and its importance in sustaining cell proliferation. biorxiv.orgfrontiersin.org
Table 1: Serine Synthesis Pathway Enzyme Activity
This table outlines the sequential enzymatic reactions in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate. Each enzyme plays a critical role in the three-step conversion process.
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 3-Phosphoglycerate (3-PG) | 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphohydroxypyruvate |
| 2 | 3-Phosphohydroxypyruvate | Phosphoserine Aminotransferase (PSAT) | 3-Phosphoserine |
| 3 | 3-Phosphoserine | Phosphoserine Phosphatase (PSPH) | L-Serine |
Lipid Metabolism Investigations
L-serine is a central building block in the biosynthesis of essential lipids, particularly sphingolipids. nih.govnih.gov The application of this compound and other isotopically labeled forms of serine allows for precise tracking of its incorporation into these lipid structures, offering a clear view of their synthesis rates and metabolic fate.
L-Serine's Role in Sphingolipid Production Pathways
Sphingolipid synthesis begins in the endoplasmic reticulum with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA. plos.orgbiorxiv.orguzh.ch This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). plos.orgapsnet.orglife-science-alliance.org The product, 3-ketosphinganine, is rapidly converted through several steps into ceramide, the foundational molecule for all complex sphingolipids. apsnet.org
The use of isotopically labeled L-serine, such as (2,3,3-D3, 15N)-L-serine, is a powerful method to quantify the de novo synthesis of various sphingolipid classes. life-science-alliance.org By incubating cells with this labeled precursor, researchers can use liquid chromatography-mass spectrometry to measure the amount of newly synthesized, labeled sphingosine, ceramides, and glycosphingolipids. life-science-alliance.org This technique has been employed to confirm the function of SPT; for instance, in cells lacking the SPTLC2 subunit of the enzyme, the synthesis of labeled sphingolipids was shown to be abolished. life-science-alliance.org This demonstrates that L-serine is not only a precursor but its incorporation is a critical, measurable step in maintaining cellular sphingolipid homeostasis, a process vital for cell signaling and membrane structure. plos.orgbiorxiv.org
Comprehensive Analysis of Metabolic Networks
Stable isotope labeling, using compounds like this compound, is a cornerstone of metabolic flux analysis (MFA), a technique used to map the flow of metabolites through the complex, interconnected pathways of a cell. creative-proteomics.comfrontiersin.org By introducing a labeled substrate (a "tracer") into a biological system, researchers can follow its path as it is converted into various downstream products. nih.govspringernature.com This approach provides a dynamic and quantitative picture of cellular metabolism that goes beyond simple measurements of metabolite concentrations. mdpi.com
The principle involves supplying cells with a substrate containing a stable isotope, such as 13C or 15N. creative-proteomics.com As the cells metabolize this tracer, the isotope becomes incorporated into a variety of other compounds. Analytical techniques like mass spectrometry or NMR are then used to detect the distribution of the isotopic label across the metabolic network. frontiersin.orgnih.gov This labeling pattern provides unparalleled insights into the activity of different pathways, the relative contribution of various substrates to product formation, and how metabolic fluxes are rerouted in response to genetic mutations or environmental changes. nih.govspringernature.commdpi.com The use of this compound, for example, allows for the specific tracing of nitrogen, which is crucial for understanding the synthesis of amino acids, nucleotides, and other nitrogen-containing compounds. isotope.commdpi.com This global view of metabolic activity is essential for understanding complex biological states, such as disease or microbial production processes. creative-proteomics.comfrontiersin.org
Cellular Transport Mechanisms and Systems
The movement of L-serine into and between cells is a tightly regulated process mediated by specific transporter proteins. Using isotopically labeled L-serine is a key method for identifying and characterizing these transporters and understanding their dynamics.
Characterization of L-Serine Transporters in Specific Cell Types
The identification and functional analysis of L-serine transporters rely heavily on uptake assays with labeled substrates. rupress.org In these experiments, cells or proteoliposomes (artificial vesicles containing a specific transporter) are incubated with a radiolabeled or stable isotope-labeled form of L-serine, and the rate of its uptake is measured. rupress.orgresearchgate.net
Such studies have characterized several key transporters. In yeast, the broad-specificity amino acid permease Gnp1 has been identified as a major serine transporter, with mass spectrometry-based flux analysis showing that serine imported by Gnp1 is the primary source for sphingolipid biosynthesis. plos.org In bacteria, transporters like BasC have been characterized by measuring the exchange of external radiolabeled [3H]L-serine with internal unlabeled L-alanine. rupress.org In human cancer cells, ASCT2 (SLC1A5) is recognized as a primary transporter for both serine and glutamine. nih.gov The characterization often includes determining kinetic parameters, such as the Michaelis constant (Km), which reflects the transporter's affinity for the substrate, and the maximum transport velocity (Vmax). rupress.orgresearchgate.net For example, the Km of L-serine for the BasC transporter was estimated to be 45 ± 5 µM. rupress.org Competition assays, where the uptake of labeled serine is measured in the presence of other amino acids, are also used to determine the specificity of these transporters. asm.org
Table 2: Kinetic Parameters of L-Serine Transporters
This interactive table presents research findings on the kinetic properties of various L-serine transporters from different organisms. The Michaelis constant (Km) indicates the substrate concentration at which the transport rate is half of the maximum (Vmax), reflecting the transporter's affinity for L-serine.
| Transporter | Organism/System | Km (µM) | Vmax (pmol/µg protein·s) | Research Finding |
|---|---|---|---|---|
| BasC | Carnobacterium sp. | 45 ± 5 | 6.0 ± 0.2 | Determined from [3H]L-serine exchange with internal L-alanine. rupress.org |
| SteT | Streptococcus thermophilus | 1200 ± 200 | ~1.1 | Determined from L-serine/L-serine exchange in proteoliposomes. researchgate.net |
| Gnp1 | Saccharomyces cerevisiae | N/A | N/A | Identified as the major serine transporter; crucial for sphingolipid homeostasis. plos.org |
| ASCT2 (SLC1A5) | Human Cancer Cells | N/A | N/A | Functions as the primary serine transporter, essential for purine biosynthesis. nih.gov |
Serine Transport Dynamics Across Biological Barriers (e.g., Blood-Brain Barrier)
The blood-brain barrier (BBB) is a highly selective barrier that controls the passage of substances from the bloodstream into the brain. While the brain can synthesize L-serine, transport across the BBB is also a critical source, especially during development. nhri.org.twnih.gov The uptake of L-serine from the blood into the brain is relatively inefficient compared to other large neutral amino acids. nih.gov
Studies using labeled L-serine have been crucial in identifying the specific transporters responsible for this process. The transporters SLC1A4 (also known as ASCT1) and Slc38a5 have been identified as playing significant roles in moving L-serine across the BBB. nih.govmdpi.comnih.gov Research in mouse models has shown that SLC1A4 is expressed in brain endothelial cells and is vital for L-serine transport. mdpi.comresearchgate.net More recently, Slc38a5 was identified as a major L-serine transporter at the BBB during the early postnatal period. nih.govresearchgate.net Deletion of Slc38a5 in young mice led to decreased brain levels of L-serine and D-serine, demonstrating the critical role of blood-derived serine for proper neurodevelopment. nih.govnih.gov Experiments using isotopically labeled L-Serine (e.g., Ser13C1,15N) confirmed that the influx of serine from the blood into the brain is significantly higher in young mice compared to older mice, highlighting a unique metabolic requirement during early life. nih.govresearchgate.net
L Serine 15n Applications in Structural Biology and Enzymology
Studies of Protein Turnover and Synthesis Rates
L-Serine-15N is utilized in metabolic labeling studies to investigate the rates of protein turnover and synthesis. By introducing this compound into a biological system, scientists can monitor its incorporation into newly synthesized proteins over time. This approach, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of protein synthesis and degradation rates. usherbrooke.ca
Early methods for studying protein turnover relied on radioactive isotopes, but stable isotopes like 15N offer a safer and more versatile alternative. usherbrooke.ca Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use amino acids with stable isotopes to quantitatively analyze proteins. usherbrooke.ca While [15N]glycine has been a common tracer, its metabolic conversion to serine can complicate the interpretation of results, making direct labeling with this compound a more precise option in some contexts. cipav.org.co
The choice of tracer and analytical model is critical for accurate measurements. Studies comparing different 15N-labeled tracers, such as [15N]glycine and [15N]leucine, have shown significant variations in calculated protein synthesis rates, highlighting the methodological complexities in these measurements. scispace.com
Elucidation of Protein Dynamics and Conformational Changes
NMR spectroscopy, in conjunction with 15N isotopic labeling, is a primary technique for studying protein dynamics and conformational changes. The 15N nucleus provides a sensitive probe for monitoring the local environment of serine residues within a protein. vulcanchem.com Changes in the chemical shifts of 15N-labeled serine residues can indicate alterations in protein conformation, such as those that occur during protein folding, ligand binding, or allosteric regulation. vulcanchem.comresearchgate.net
The ability to produce proteins labeled with 15N and 13C has been a significant advancement in protein NMR, enabling the development of sophisticated experiments to study larger and more complex proteins. chemie-brunschwig.ch These methods provide insights into how proteins fluctuate and carry out their functions. chemie-brunschwig.ch For instance, NMR relaxation dispersion experiments using 15N-labeled proteins can characterize the exchange rates and populations of different conformational states, revealing the dynamic nature of proteins in solution. rsc.org
The following table provides an example of how NMR data can be used to characterize protein dynamics:
| Protein State | State Population (%) | Exchange Rate (s⁻¹) |
| Ground State | 90.4 | 414 ± 3 |
| Excited State | 9.6 ± 0.1 | 414 ± 3 |
| This table illustrates hypothetical data from an NMR relaxation dispersion experiment on a 15N-labeled protein, showing the equilibrium between a majorly populated ground state and a less populated excited state, along with the rate of exchange between them. rsc.org |
Mechanistic Studies of Enzyme-Catalyzed Reactions
This compound is an invaluable tool for dissecting the mechanisms of enzymes that utilize L-serine as a substrate.
Serine palmitoyltransferase (SPT) is a key enzyme in sphingolipid biosynthesis, catalyzing the condensation of L-serine and palmitoyl-CoA. nih.govresearchgate.net The use of isotopically labeled L-serine, including this compound, has been instrumental in understanding the catalytic mechanism of SPT. pnas.org
Studies using doubly labeled serine, such as (2,3,3-D3,15N)-L-serine, have allowed researchers to trace the fate of the serine molecule during the reaction. The incorporation of the labeled serine into the product, a long-chain base, can be monitored by mass spectrometry, providing direct evidence of enzyme activity. pnas.org This approach has been used to assess SPT activity in wild-type and mutant cells, revealing how different subunits of the enzyme contribute to its function. pnas.org
The reaction mechanism of SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, involves several intermediates. researchgate.net Isotopic labeling helps to elucidate the formation of these intermediates, such as the external aldimine and quinonoid species. researchgate.net
L-serine is a precursor for the synthesis of glycine (B1666218) and cysteine, which are components of the antioxidant glutathione (B108866) (GSH). frontiersin.org Therefore, L-serine metabolism is indirectly involved in cellular redox reactions. frontiersin.org Studies have shown that L-serine can have cytoprotective and antioxidant effects by increasing the levels of key antioxidant factors. nih.gov While direct studies using this compound to specifically investigate its role in redox reactions are less common, the general metabolic pathways involving serine are well-established.
Kinetic and Mechanistic Insights into Serine Palmitoyltransferase (SPT) Activity
Investigation of Post-Translational Modifications: Serine Phosphorylation Effects on 15N Chemical Shielding
Post-translational modifications (PTMs) are crucial for regulating protein function, and serine phosphorylation is one of the most abundant PTMs in eukaryotes. nih.gov NMR spectroscopy with 15N-labeled proteins is a powerful method for studying the effects of phosphorylation. nih.gov
The phosphorylation of a serine residue introduces a negatively charged phosphate (B84403) group, which can significantly alter the local chemical environment. nih.gov This change is reflected in the 15N chemical shifts of the phosphorylated serine and neighboring residues. nih.gov Specifically, phosphorylation typically leads to a notable downfield shift in the backbone amide chemical shifts of the modified serine. nih.gov
Theoretical studies using density functional theory have been employed to understand the influence of O-phosphorylation on the 15N chemical shielding anisotropy (CSA) tensor. nih.gov These studies indicate that the 15N CSA tensor is sensitive to the introduction of the phosphate group and the resulting rearrangement of the local hydrogen-bonding network. nih.gov However, the calculated changes in the 15N CSA tensor upon phosphorylation are within the range of values observed for non-phosphorylated proteins, suggesting that standard CSA values can be a reasonable approximation in many NMR applications involving phosphorylated proteins. nih.gov
The table below summarizes the typical effect of serine phosphorylation on 15N chemical shifts:
| Modification | Effect on 15N Chemical Shift |
| Serine Phosphorylation | Downfield shift of backbone amide resonance |
| This table illustrates the general trend observed in 2D 1H–15N correlation NMR experiments upon serine phosphorylation. nih.gov |
Advanced Research Considerations and Emerging Applications
Analysis of Metabolic Scrambling Effects in Isotopic Labeling Experiments
Isotopic labeling is a cornerstone of metabolic research, allowing for the precise tracking of molecules through complex biochemical networks. chempep.com However, a significant challenge in these experiments is the phenomenon of "metabolic scrambling." oup.com This occurs when the isotopic label from a precursor molecule, such as L-Serine-¹⁵N, is not only incorporated into the intended downstream metabolites but is also redistributed to other, unrelated molecules through interconnected metabolic pathways. oup.comoup.com
When L-Serine-¹⁵N is introduced into a biological system, the ¹⁵N atom can be transferred to other amino acids and metabolic intermediates. For instance, the nitrogen from L-Serine-¹⁵N can be metabolized and subsequently appear in other amino acids like glycine (B1666218). acs.org This scrambling can complicate the interpretation of labeling patterns and requires sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to deconvolve the true metabolic fate of the labeled atom. acs.org Researchers must carefully design experiments and employ advanced data analysis methods to account for and even leverage the information provided by these scrambling effects to gain a more comprehensive understanding of metabolic networks. acs.org The extent of scrambling can also provide insights into the flexibility and interconnectivity of metabolic pathways under different physiological or pathological conditions. nih.gov
Research into L-Serine Degradation Pathways and Metabolite Formation
L-Serine is a central player in cellular metabolism, serving as a precursor for a wide array of essential biomolecules. nih.govfrontiersin.org The degradation of L-serine is a critical process that fuels various metabolic pathways. nih.gov L-Serine-¹⁵N is instrumental in elucidating these degradation routes and identifying the resulting metabolites.
One of the primary degradation pathways involves the conversion of L-serine to pyruvate (B1213749), which can then enter the central carbon metabolism. nih.govnih.gov Another significant pathway is the conversion of L-serine to glycine, a reaction that also contributes to one-carbon metabolism. nih.gov The ¹⁵N label from L-Serine-¹⁵N allows researchers to trace the nitrogen atom through these conversions. For example, studies have shown that the nitrogen from serine can be incorporated into other amino acids, purines, and pyrimidines. frontiersin.orgfrontiersin.org
Furthermore, L-serine is a precursor for the synthesis of phospholipids, such as phosphatidylserine (B164497), and sphingolipids. nih.govfrontiersin.org By using L-Serine-¹⁵N, researchers can track the incorporation of the serine nitrogen into these lipid species, providing insights into lipid metabolism and its regulation. The complexity of these pathways underscores the importance of stable isotope tracers in mapping the metabolic fate of L-serine. nih.gov
Investigation of Kinetic Isotope Effects in L-Serine Metabolism
The substitution of a lighter isotope with a heavier one, such as ¹⁴N with ¹⁵N, can subtly alter the rate of enzymatic reactions. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for studying enzyme mechanisms. nih.gov By comparing the reaction rates with unlabeled L-serine versus L-Serine-¹⁵N, researchers can gain insights into the rate-limiting steps of a metabolic pathway and the transition states of enzymatic reactions. nih.gov
For example, studies have investigated the KIE in the reaction catalyzed by serine hydroxymethyltransferase, which converts serine to glycine. researchgate.net The observed KIE can reveal details about the bond-breaking and bond-forming events during the catalytic cycle. Similarly, investigating KIEs in serine dehydratase, which converts serine to pyruvate and ammonia (B1221849), can help to elucidate its catalytic mechanism. oup.com
In plant metabolism, nitrogen isotope fractionation occurs during the enzymatic assimilation of inorganic nitrogen into organic forms. researchgate.net The natural abundance of ¹⁵N in different amino acids can be influenced by the kinetic isotope effects of the enzymes involved in their synthesis and degradation. nih.gov For instance, glycine has been observed to be depleted in ¹⁵N compared to serine, which is attributed to an inverse kinetic isotope effect in the glycine decarboxylase-serine hydroxymethyl transferase reaction. researchgate.netnih.gov
Applications in Microbial Metabolism Research
Microorganisms exhibit a remarkable diversity of metabolic capabilities, and L-Serine-¹⁵N is a valuable tool for probing these pathways. nih.gov In many bacteria, L-serine can be degraded to pyruvate, providing a source of carbon and energy. nih.gov Isotopic labeling studies with L-Serine-¹⁵N can help to quantify the flux through these degradative pathways and understand their regulation, particularly under different environmental conditions such as anaerobic growth. nih.gov
For example, in Escherichia coli, the degradation of L-serine is linked to the metabolism of other amino acids like threonine and contributes to the C1 metabolic pool. nih.gov L-Serine-¹⁵N can be used to trace the flow of nitrogen from serine to other nitrogenous compounds, revealing the intricate network of microbial amino acid metabolism. mdpi.com Furthermore, some microbes can synthesize essential amino acids, and L-Serine-¹⁵N can be used to track the contribution of microbial synthesis to the host's amino acid pool in symbiotic or pathogenic relationships. mdpi.com Recent research has also explored the engineering of microbial pathways for the production of L-serine from renewable feedstocks, where L-Serine-¹⁵N can be used to optimize and analyze the efficiency of these synthetic routes. nih.govoup.com
Applications in Plant Metabolism Research
In plants, L-serine metabolism is intricately linked to photosynthesis, photorespiration, and nitrogen assimilation. frontiersin.orgoup.com There are multiple pathways for serine biosynthesis in plants, and L-Serine-¹⁵N is crucial for dissecting their relative contributions under different physiological conditions. frontiersin.orgnih.gov
One major pathway for serine synthesis is the photorespiratory pathway, which is active in photosynthetic tissues. oup.com Another is the phosphorylated pathway, which is important for providing serine for various metabolic processes, including protein and nucleotide synthesis. nih.gov By supplying ¹⁵N-labeled precursors, researchers can trace the flow of nitrogen into the serine pool and follow its subsequent distribution into other metabolites. oup.comnih.gov
Studies using ¹⁵N-labeled amino acids, including serine, have provided insights into nitrogen uptake, transport, and allocation within the plant. oup.com For example, experiments with maize and other plants have used [¹⁵N]serine to observe its uptake by roots and subsequent metabolism into other amino acids like glutamine and glutamate (B1630785). oup.com These studies help to understand how plants utilize amino acids as a nitrogen source and how nitrogen is partitioned between different organs and metabolic pathways. oup.com
Applications in Mammalian Cell Metabolism Research
In mammalian cells, L-serine is a non-essential amino acid that plays a central role in cell proliferation and a wide range of biosynthetic processes. frontiersin.orgfrontiersin.org It is a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, nucleotides, and complex lipids. nih.govfrontiersin.org L-Serine-¹⁵N is an indispensable tool for studying these pathways in detail.
Metabolic labeling with L-Serine-¹⁵N in mammalian cells allows for the tracing of the ¹⁵N atom into various downstream products. acs.org This is particularly important in the context of cancer metabolism, where many cancer cells exhibit an increased demand for serine to support their rapid growth and proliferation. oup.com By tracking the fate of ¹⁵N from serine, researchers can identify key metabolic nodes that are upregulated in cancer cells, which may represent potential therapeutic targets.
Furthermore, L-Serine-¹⁵N is used in quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to compare protein expression levels between different cell populations. oup.com In these experiments, one population of cells is grown in media containing ¹⁵N-labeled amino acids, including L-Serine-¹⁵N, while the other is grown in normal media. oup.com By analyzing the ratio of heavy to light isotopes in peptides using mass spectrometry, researchers can accurately quantify changes in protein abundance. oup.comoup.com
Q & A
Q. How can researchers verify the isotopic purity of L-Serine-<sup>15</sup>N during synthesis?
Methodological Answer: Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (<sup>15</sup>N-NMR) to confirm the incorporation of <sup>15</sup>N at the amino group. Cross-validate with high-resolution mass spectrometry (HRMS) to quantify isotopic enrichment (>98% is typical for metabolic studies). Ensure synthesis protocols adhere to reproducibility standards by documenting reaction conditions (e.g., temperature, pH, and precursor ratios) in detail .
Q. What experimental controls are essential when using L-Serine-<sup>15</sup>N in cell culture studies?
Methodological Answer: Include unlabeled L-Serine controls to distinguish isotopic effects from biological responses. Monitor intracellular metabolite pools via LC-MS to account for isotopic dilution. Validate cell viability under <sup>15</sup>N-enriched conditions, as high concentrations of labeled compounds may alter metabolic flux .
Q. How should L-Serine-<sup>15</sup>N be stored to prevent degradation or isotopic exchange?
Methodological Answer: Store lyophilized L-Serine-<sup>15</sup>N at -20°C in airtight containers to minimize moisture absorption. For dissolved aliquots, use sterile, nitrogen-purged vials and avoid repeated freeze-thaw cycles. Monitor pH stability (neutral conditions preferred) to prevent racemization or isotopic scrambling .
Advanced Research Questions
Q. How can isotopic tracing with L-Serine-<sup>15</sup>N resolve conflicting data on serine metabolism in cancer cells?
Methodological Answer: Design pulse-chase experiments to track <sup>15</sup>N incorporation into downstream metabolites (e.g., glycine, glutathione). Use kinetic modeling to account for compartmentalization (cytosol vs. mitochondria) and competing pathways (e.g., folate cycle). Address contradictions by standardizing cell culture media (e.g., serum-free vs. serum-containing) and reporting normalization methods (e.g., protein content vs. cell count) .
Q. What analytical challenges arise when quantifying <sup>15</sup>N-labeled serine in complex biological matrices?
Methodological Answer: Co-elution with unlabeled isomers or contaminants can skew HRMS results. Implement hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS to improve separation. Use internal standards (e.g., <sup>13</sup>C-labeled serine) to correct for matrix effects. Validate methods with spike-recovery experiments (85-115% recovery acceptable) .
Q. How do researchers design robust statistical frameworks for L-Serine-<sup>15</sup>N tracer studies with small sample sizes?
Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Use bootstrapping to estimate confidence intervals for isotopic enrichment ratios. Predefine exclusion criteria for outliers (e.g., ±3 SD from mean) to minimize bias. Transparently report statistical power calculations in supplementary materials .
Data Contradiction and Reproducibility
Q. Why do studies report varying <sup>15</sup>N incorporation rates in neuronal serine metabolism?
Methodological Answer: Differences may stem from model systems (e.g., primary neurons vs. cell lines) or isotopic dilution rates influenced by extracellular serine availability. Reconcile discrepancies by replicating experiments under harmonized conditions (e.g., identical media formulations) and sharing raw data via repositories like Zenodo .
Q. How can researchers address conflicting NMR and MS data in L-Serine-<sup>15</sup>N quantification?
Methodological Answer: Calibrate instruments using certified reference materials (CRMs) for <sup>15</sup>N-labeled amino acids. Cross-validate results with orthogonal techniques (e.g., isotope ratio mass spectrometry). Document signal-to-noise ratios and limit of detection (LOD) thresholds to clarify technical vs. biological variability .
Methodological Best Practices
Q. What ethical considerations apply to animal studies using L-Serine-<sup>15</sup>N?
Methodological Answer: Justify <sup>15</sup>N doses based on prior pharmacokinetic data to minimize waste and animal burden. Adhere to ARRIVE guidelines for reporting in vivo experiments, including detailed descriptions of anesthesia, euthanasia, and tissue collection protocols .
Q. How can researchers ensure computational models of serine flux integrate <sup>15</sup>N-tracer data accurately?
Methodological Answer: Use constraint-based metabolic modeling (e.g., flux balance analysis) with isotopomer-specific constraints. Validate models against experimental <sup>15</sup>N labeling patterns in key metabolites (e.g., ATP, NADH). Publish code and datasets in open-access platforms (e.g., GitHub, BioModels) for peer validation .
Tables for Key Methodological Parameters
| Parameter | Recommended Standard | Reference |
|---|---|---|
| Isotopic Purity (HRMS) | ≥98% <sup>15</sup>N enrichment | |
| Storage Temperature | -20°C (lyophilized), -80°C (in solution) | |
| LC-MS Recovery Rate | 85-115% | |
| NMR Acquisition Time | ≥16 scans for <sup>15</sup>N sensitivity | |
| Statistical Power Threshold | ≥80% (α=0.05) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
